delta-2-Ceftazidime

Overview

Description

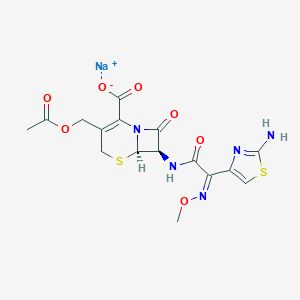

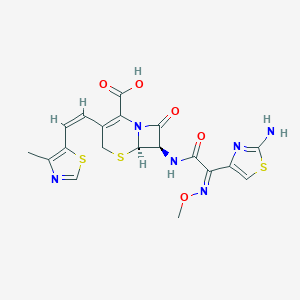

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1- [ [7- [ [ (2-amino-4-thiazolyl) [ (1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .

Synthesis Analysis

Complexes of Co (II), Ni (II) and Cu (II) with the Schiff base (LH) derived from ceftazidime and salicylaldehyde were synthesized . The proposed structures of the new metal complexes were based on the results of elemental analyses, molar conductivity, IR, DRUV and 1 H NMR spectra, effective magnetic moment and thermal analysis .Molecular Structure Analysis

Structural comparison with these enzymes showed that the CMY-185 free-form structure is quite similar to the structure of CMY-2 and CMY-136 with the root-mean-square deviation (RMSD) values of 0.45 and 0.52 Å, respectively .Chemical Reactions Analysis

The conformational changes and binding of ceftazidime in response to transition metals were identified by IR, electronic spectra, ESR, and magnetic susceptibility . Also, thermal analysis of ceftazidime and its metal complexes was conducted based on thermo-gravimetric and differential analysis curves .Physical And Chemical Properties Analysis

The high prevalence of infections caused by antibiotic-resistant bacteria has stimulated the development of new therapeutic strategies . Polymeric materials have aroused the interest of many researchers because of their large field of applications .Scientific Research Applications

Inhibition of SARS-CoV-2 Infection

Field

Virology and Pharmacology

Application Summary

Ceftazidime has been found to inhibit the infection of SARS-CoV-2, including the Omicron variant, in vitro by blocking the interaction between the spike protein and ACE2 .

Methods of Application

The study involved comparing the molecular structures of prototypic, Delta, and Omicron S-RBDs. The binding of Delta and Omicron S-RBDs to ACE2 was blocked using an AlphaScreen system .

Results

At 48 hours post-infection, pseudovirus cell entry of prototype, Delta, or Omicron variant was inhibited by ceftazidime with an IC50 of 23.60, 13.21, or 5.79 M, respectively .

Treatment of Infections with Carbapenem-Resistant Gram-Negative Bacteria

Field

Microbiology and Pharmacology

Application Summary

Ceftazidime–avibactam has been used for treating infections with carbapenem-resistant Gram-negative bacteria .

Methods of Application

The study proposed three scenarios in which clinical questions are explored through different adaptive designs. These include a group-sequential design, a multigroup, multi-stage design, and a seamless phase 2/3 design .

Results

The study proposed that adaptive trials could be used to quickly investigate the potential benefit of continuous versus intermittent infusion of ceftazidime–avibactam in critical care .

Treatment of Complicated Intra-Abdominal and Urinary Tract Infections

Application Summary

Ceftazidime/avibactam is approved for complicated intra-abdominal and urinary tract infections (UTIs) based on results from randomized controlled trials (RCTs) .

Methods of Application

A systematic review and meta-analysis including RCTs evaluating ceftazidime/avibactam versus comparator for the treatment of any infection .

Results

No significant difference between ceftazidime/avibactam and comparator (mostly carbapenem) was demonstrated for 30 day all-cause mortality, late follow-up mortality and clinical response . Higher microbiological response rate was demonstrated with ceftazidime/avibactam in patients with UTI .

Treatment of Multidrug-Resistant (MDR) Bacteria

Application Summary

Ceftazidime–avibactam has proven activity against multidrug-resistant (MDR) bacteria in clinical trials and real-world studies .

Methods of Application

This non-interventional medical chart review study was conducted in 11 countries across the European and Latin American (LATAM) regions .

Results

Treatment success was achieved in 77.3% of patients overall (88.3% among patients with urinary infection), regardless of first or second treatment line .

Treatment of Intra-Abdominal, Obstetric and Gynaecological, and Skin and Soft Tissue Infections

Application Summary

Results from a small number of comparative trials suggest that ceftazidime may be as effective as the aminoglycosides in intra-abdominal, obstetric and gynaecological, and skin and soft tissue infections .

Methods of Application

The study involved comparing the effectiveness of ceftazidime and aminoglycosides in treating various types of infections .

Results

Ceftazidime was found to be as effective as aminoglycosides in treating the mentioned infections .

Treatment of Pseudomonas aeruginosa Infections

Application Summary

Ceftazidime–avibactam has demonstrated similar clinical and microbiological outcomes to comparators in patients with complicated intra-abdominal infections, complicated urinary tract infections or hospital-acquired/ventilator-associated pneumonia caused by Pseudomonas aeruginosa .

Methods of Application

The study involved a systematic review and meta-analysis including randomized controlled trials evaluating ceftazidime–avibactam versus comparator for the treatment of any infection .

Results

Ceftazidime–avibactam has generally demonstrated similar clinical and microbiological outcomes to comparators in patients with complicated intra-abdominal infections, complicated urinary tract infections or hospital-acquired/ventilator-associated pneumonia caused by P. aeruginosa .

Treatment of Bacterial Pneumonia

Application Summary

Ceftazidime has been clinically used as a drug for the treatment of bacterial pneumonia .

Methods of Application

The study involved comparing the effectiveness of ceftazidime and other drugs in treating bacterial pneumonia .

Results

At a concentration where the blood concentration of ceftazidime can reach over 300 M, ceftazidime showed more than 80% inhibition of all three SARS .

Treatment Alternating with Meropenem

Application Summary

Treatment alternating ceftazidime and meropenem reduced cell numbers more than monotherapy, while strongly limiting resistance .

Methods of Application

The study involved comparing the effectiveness of ceftazidime and meropenem in reducing cell numbers and limiting resistance .

Results

Combination therapy was even more effective in both respects .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHKETXQNDOKF-YTAHGSIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142935 | |

| Record name | delta-2-Ceftazidime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-2-Ceftazidime | |

CAS RN |

1000980-60-8 | |

| Record name | delta-2-Ceftazidime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-2-Ceftazidime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-2-CEFTAZIDIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OBN5O836 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)

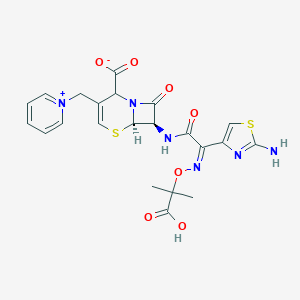

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)

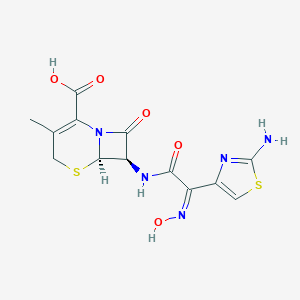

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

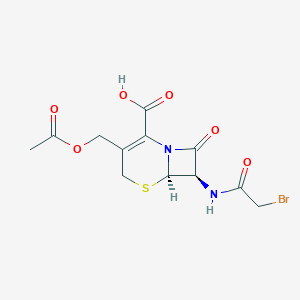

![(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193832.png)